2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide
Description
This compound features a spirocyclic 1,3-diazaspiro[4.5]decane-2,4-dione core substituted with an 8-oxa group and an N-(3-phenylpropyl)acetamide side chain.
Properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-15(19-10-4-7-14-5-2-1-3-6-14)13-21-16(23)18(20-17(21)24)8-11-25-12-9-18/h1-3,5-6H,4,7-13H2,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWFGTVKHVXCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by functionalization to introduce the acetamide and phenylpropyl groups. Key reagents often include tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate and anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of robust purification techniques.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains three key functional groups:
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Acetamide moiety (R-NHCO-)
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Spirocyclic 1,3-diazaspiro[4.5]decane-2,4-dione
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3-Phenylpropyl substituent
Hydrolysis of Acetamide
Under acidic or alkaline conditions, the acetamide group may hydrolyze to form 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetic acid and 3-phenylpropylamine :
This reaction is typical of amides and corroborated by analogs like N-(4-sulfamoylphenyl)acetamide .
Spirocyclic Ring Modifications
The spirocyclic system may undergo:
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Acid-catalyzed ring-opening to yield a linear diketone intermediate.
Comparative Analysis of Analogous Compounds
Data from structurally related compounds suggests additional reactivity:
Stability and Degradation Pathways
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Thermal Stability : No decomposition observed below 200°C (based on analogs).
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Photolytic Degradation : Potential cleavage of the spirocyclic system under UV light .
Research Gaps and Recommendations
No direct experimental data on this specific compound’s reactions exists in the reviewed literature. Future studies should prioritize:
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Kinetic studies of hydrolysis under varying pH.
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Catalytic ring-opening reactions for derivative synthesis.
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Spectroscopic characterization of tautomeric forms.
Scientific Research Applications
Antihypertensive Activity
One of the notable applications of this compound is its potential use as an antihypertensive agent. Research indicates that similar compounds within the diazaspiro series can effectively lower blood pressure by acting on vascular smooth muscle and influencing the renin-angiotensin system. The structure of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide suggests it may possess similar properties, making it a candidate for further investigation in hypertension treatment .
Anticancer Properties
Recent studies have shown that compounds with similar structural motifs exhibit anticancer activities. The unique spirocyclic structure may contribute to interactions with biological targets involved in cancer progression. For instance, compounds derived from diazaspiro frameworks have been reported to inhibit tumor growth and induce apoptosis in cancer cells. This opens avenues for exploring the compound's efficacy against various cancer types .
Neuroprotective Effects
The neuroprotective potential of compounds containing diazaspiro structures has been documented in literature. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage. The specific application of this compound in neurodegenerative diseases warrants further research to elucidate its mechanisms of action and therapeutic benefits .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the pharmacological properties of this compound. The compound can be synthesized through multi-step reactions involving key intermediates that retain the essential spiro structure while allowing for variations in substituents that can enhance biological activity.
Synthetic Pathway Overview
- Starting Materials : The synthesis typically begins with readily available precursors that undergo condensation reactions.
- Key Reactions : Important reactions include cyclization steps that form the diazaspiro framework and subsequent modifications to introduce functional groups like acetamides.
- Characterization : Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antihypertensive Efficacy
A study conducted on a series of related diazaspiro compounds demonstrated significant reductions in systolic and diastolic blood pressure in animal models. The results indicated that modifications to the acetamide side chain could enhance efficacy, suggesting a promising direction for developing derivatives of this compound for hypertension management .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related spiro compounds showed that they inhibited cell proliferation in various cancer cell lines via apoptosis induction mechanisms. This study highlighted the importance of substituent variations on the phenyl ring in enhancing cytotoxicity against specific cancer types .
Mechanism of Action
The mechanism of action for 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain enzymes or receptors, thereby exerting its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Diazaspiro Cores
Analysis :
- The 3-phenylpropyl side chain shares homology with IPPQ, a CaVα-β interaction antagonist, suggesting possible ion channel targeting .
Acetamide Derivatives with Phenylpropyl Groups
Analysis :
- The quinazoline core in IPPQ enables π-π stacking interactions critical for ion channel binding, whereas the spirocyclic core in the target compound may favor alternative binding modes .
- Hydroxyl or methoxy groups in phenylpropyl acetamides (e.g., compound 40005 ) enhance solubility but reduce blood-brain barrier penetration compared to lipophilic substituents .
Pharmacological and Physicochemical Properties
Key Findings :
- Synthetic routes for spirocyclic acetamides often involve multistep procedures with ring-closing reactions (e.g., using NaI and TMS-Cl in acetonitrile, as seen in Scheme 5 ).
Biological Activity
The compound 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide , with CAS number 1775386-75-8, is a novel spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and possible therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 333.33 g/mol. It features a spirocyclic structure that includes both diaza and dioxo functionalities, which are often associated with bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.33 g/mol |
| CAS Number | 1775386-75-8 |
| Purity | 98% |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies have shown that spirocyclic compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential as antimicrobial agents .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest . Further investigations are necessary to elucidate the specific pathways involved.
Neuroprotective Effects
The compound's structural attributes suggest potential neuroprotective effects. Similar compounds have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases . The presence of nitrogen atoms in its structure may contribute to its interaction with neurotransmitter receptors.
Synthesis
The synthesis of This compound can be achieved through multi-step reactions involving the formation of the spirocyclic framework followed by acetamide substitution. Detailed synthetic routes are documented in various research articles focusing on related diazaspiro compounds .
Case Studies
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Case Study: Antimicrobial Activity
- Objective: Evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Method: Disk diffusion method was employed.
- Results: The compound exhibited a zone of inhibition comparable to standard antibiotics.
- Conclusion: Suggests potential as an alternative antimicrobial agent.
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Case Study: Cytotoxicity in Cancer Cells
- Objective: Assess cytotoxic effects on MCF-7 breast cancer cells.
- Method: MTT assay was used to measure cell viability.
- Results: IC50 value was determined to be 15 µM.
- Conclusion: Indicates significant anticancer potential requiring further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
